2,5-dichloro-N-(3-iodophenyl)benzamide
Description
2,5-Dichloro-N-(3-iodophenyl)benzamide is a halogenated aromatic amide with the molecular formula C₁₃H₈Cl₂INO. Its structure consists of a benzamide core substituted with chlorine atoms at the 2- and 5-positions and an iodine atom on the 3-position of the aniline moiety. This compound is notable for its herbicidal applications, as evidenced by its detection in industrial effluents at concentrations up to 500 ppb .
Properties
Molecular Formula |
C13H8Cl2INO |
|---|---|
Molecular Weight |
392.02 g/mol |
IUPAC Name |
2,5-dichloro-N-(3-iodophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2INO/c14-8-4-5-12(15)11(6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,(H,17,18) |
InChI Key |
XILHAPALKYXQQS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and applications of 2,5-dichloro-N-(3-iodophenyl)benzamide with related benzamide derivatives:
*Calculated based on atomic weights (Cl: 35.45, I: 126.90).
Key Observations:
Substituent Effects :
- The iodine atom in the target compound significantly increases its molecular weight (~402 vs. ~256 for Pronamide), which may influence bioavailability and environmental persistence .
- Chlorine positioning (e.g., 2,5- vs. 3,5-) alters electronic properties and steric effects, impacting receptor binding in herbicidal activity .
Applications :
- Pronamide and the target compound are both herbicides, but the iodine variant’s heavy atom may enhance photostability or alter degradation pathways .
- Derivatives with heterocyclic groups (e.g., triazole in ) are explored for broader agrochemical or pharmaceutical uses.
Physicochemical Properties
- Melting Point : Pronamide melts at 155°C , while the iodine analog’s melting point is unreported but expected to be higher due to increased molecular symmetry and halogen size.
- Solubility : The iodine substituent likely reduces water solubility compared to chlorine analogs, favoring lipid membranes and enhancing soil adsorption .
- Synthesis : The target compound may be synthesized via nucleophilic substitution or coupling reactions, similar to methods for 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide .
Environmental and Toxicological Profiles
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